N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrrole moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features allow for the creation of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound acts as an inhibitor of the GATA family proteins, specifically targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . This action affects the Th2 cytokine production pathway, leading to the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could potentially influence immune responses, given the role of Th2 cells and cytokines in the immune system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Benzyl Group: The 2,4-dimethoxybenzyl group can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxybenzyl)-4-phenylthiophene-2-carboxamide: Lacks the pyrrole moiety.
N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the phenyl group.
4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the 2,4-dimethoxybenzyl group.
Uniqueness
The presence of both the pyrrole and thiophene rings, along with the 2,4-dimethoxybenzyl and phenyl groups, makes N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide unique. This combination of functional groups provides a distinct set of chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-19-11-10-18(21(14-19)29-2)15-25-24(27)23-22(26-12-6-7-13-26)20(16-30-23)17-8-4-3-5-9-17/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCGEKTZOOXEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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